molecular formula C16H11N5O B11269972 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11269972
M. Wt: 289.29 g/mol
InChI Key: GVWSRCRXGXZKNU-UHFFFAOYSA-N
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Description

3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines several functional groups, including pyrazole, oxadiazole, and pyridine. These functional groups are known for their diverse chemical properties and biological activities. The compound’s structure makes it a valuable candidate for various applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization with nitrile oxides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)13-9-14(20-19-13)16-18-15(21-22-16)12-7-4-8-17-10-12/h1-10H,(H,19,20)

InChI Key

GVWSRCRXGXZKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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